molecular formula C7H7LiN2O3 B6222508 lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate CAS No. 2758006-29-8

lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate

货号 B6222508
CAS 编号: 2758006-29-8
分子量: 174.1
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate, also known as LiMOC, is a lithium-based compound that has been used in various scientific research applications due to its unique properties. LiMOC is a colorless, odorless, and water-soluble compound with a molecular weight of 350.63 g/mol. It has been used in a variety of research applications, such as drug delivery, drug targeting, and drug metabolism. LiMOC has also been studied for its potential to act as a novel therapeutic agent for the treatment of various diseases and disorders.

科学研究应用

Lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate has been used in a variety of scientific research applications due to its unique properties. It has been studied for its potential to act as a drug delivery system, drug targeting agent, and drug metabolism modulator. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate has also been studied for its potential to act as a novel therapeutic agent for the treatment of various diseases and disorders.

作用机制

The mechanism of action of lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, which may lead to various biochemical and physiological effects. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate is believed to interact with enzymes involved in drug metabolism, such as cytochrome P450, which may lead to increased or decreased drug metabolism. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate is also believed to interact with proteins involved in drug targeting, such as transferrin, which may lead to increased drug delivery to target tissues.
Biochemical and Physiological Effects
lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate has been studied for its potential to act as a novel therapeutic agent for the treatment of various diseases and disorders. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate has also been shown to have neuroprotective and cognitive enhancing effects.

实验室实验的优点和局限性

The advantages of using lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate in lab experiments include its water solubility, low toxicity, and low cost. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate is also relatively stable and can be easily stored. However, lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate is not very soluble in organic solvents, which can limit its use in certain types of experiments.

未来方向

Some potential future directions for lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate research include its use as a drug delivery system, drug targeting agent, and drug metabolism modulator. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate could also be studied for its potential to act as a novel therapeutic agent for the treatment of various diseases and disorders. Additionally, further research could be conducted to better understand the mechanism of action of lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate and its biochemical and physiological effects. Finally, lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate could be studied for its potential to act as an alternative to lithium ion batteries and other energy storage devices.

合成方法

Lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate can be synthesized in a two-step process. The first step involves the reaction of 5-methyl-1,2,4-oxadiazol-3-yl chloride with lithium cyclopropane-1-carboxylate in a solvent such as dichloromethane. This reaction produces the desired product, lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate, in the form of a white solid. The second step involves the purification of the product by recrystallization from a suitable solvent.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base to form 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylic acid. This acid is then reacted with lithium hydroxide to form the final product, lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate.", "Starting Materials": [ "5-methyl-1,2,4-oxadiazole-3-carboxylic acid", "cyclopropanecarbonyl chloride", "base", "lithium hydroxide" ], "Reaction": [ "Step 1: 5-methyl-1,2,4-oxadiazole-3-carboxylic acid is reacted with cyclopropanecarbonyl chloride in the presence of a base to form 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylic acid.", "Step 2: 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylic acid is reacted with lithium hydroxide to form lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate." ] }

CAS 编号

2758006-29-8

产品名称

lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate

分子式

C7H7LiN2O3

分子量

174.1

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。